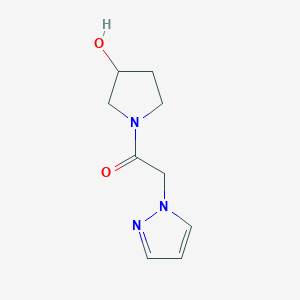
1-Bencil-3-(2-fluorofenil)piperazina
Descripción general
Descripción
1-Benzyl-3-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C17H19FN2 and its molecular weight is 270.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-(2-fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(2-fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Neurofarmacológica
“1-Bencil-3-(2-fluorofenil)piperazina” se utiliza en estudios neurofarmacológicos debido a sus posibles efectos sobre el sistema nervioso central (SNC). Actúa como un ligando para los receptores de serotonina, que son esenciales en la regulación del estado de ánimo, la ansiedad y la cognición. La investigación en esta área puede conducir al desarrollo de nuevos agentes terapéuticos para los trastornos psiquiátricos .
Síntesis Química de Fármacos
Este compuesto sirve como un bloque de construcción en la síntesis química de varios fármacos. Su estructura es susceptible a modificaciones, lo que permite a los químicos sintetizar una amplia gama de derivados con posibles actividades farmacológicas .
Ciencia de Materiales
En la ciencia de materiales, “this compound” se puede utilizar para crear compuestos orgánicos novedosos con propiedades físicas únicas. Estos materiales podrían aplicarse en el desarrollo de nuevos sensores, recubrimientos o como parte de materiales compuestos avanzados .
Química Analítica
La estructura química distintiva del compuesto lo hace adecuado para su uso como estándar en métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) o la cromatografía líquida de alta resolución (HPLC). Ayuda en la identificación y cuantificación de mezclas complejas en varias muestras .
Química Agrícola
La investigación en química agrícola puede explorar el uso de “this compound” como precursor o intermedio en la síntesis de compuestos que podrían actuar como promotores del crecimiento o pesticidas .
Ciencias Forenses
Debido a su presencia en algunas sustancias ilícitas, “this compound” es significativa en las ciencias forenses. Se utiliza en el análisis e identificación de materiales incautados, contribuyendo al control legal y regulatorio de las sustancias narcóticas .
Mecanismo De Acción
Target of Action
Piperazine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, some piperazine derivatives have been found to inhibit α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose, which is a key process in the body’s energy metabolism .
Result of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may have potential effects on cellular processes such as enzyme activity and signal transduction .
Action Environment
The action of 1-Benzyl-3-(2-fluorophenyl)piperazine, like other chemical compounds, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3-(2-fluorophenyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with α-amylase, an enzyme involved in the hydrolysis of carbohydrates into glucose . The compound acts as an inhibitor of α-amylase, thereby reducing the rate of carbohydrate digestion and glucose production. This interaction is crucial for its potential use in managing conditions like type 2 diabetes mellitus. Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine has been observed to interact with other biomolecules, including various receptors and transporters, influencing their activity and function.
Cellular Effects
The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 1-Benzyl-3-(2-fluorophenyl)piperazine has been found to impact cell signaling pathways, such as those mediated by G-protein-coupled receptors, which play a crucial role in various physiological processes.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-3-(2-fluorophenyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of α-amylase, inhibiting its enzymatic activity and reducing the hydrolysis of carbohydrates . This inhibition is achieved through competitive binding, where 1-Benzyl-3-(2-fluorophenyl)piperazine competes with the substrate for the active site of the enzyme. Additionally, the compound has been shown to modulate the activity of other enzymes and receptors, leading to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(2-fluorophenyl)piperazine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(2-fluorophenyl)piperazine can lead to sustained inhibition of α-amylase activity and alterations in cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(2-fluorophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit α-amylase activity without causing significant adverse effects . At higher doses, toxic effects such as renal toxicity and seizures have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
1-Benzyl-3-(2-fluorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(2-fluorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, 1-Benzyl-3-(2-fluorophenyl)piperazine can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of 1-Benzyl-3-(2-fluorophenyl)piperazine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRDLBLTLJYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine](/img/structure/B1489770.png)



![1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol](/img/structure/B1489775.png)

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)


![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)


